molecular formula C7H10O2 B3047306 1,4-Cyclohexanedione, 2-methyl- CAS No. 13742-19-3

1,4-Cyclohexanedione, 2-methyl-

Cat. No. B3047306
CAS RN: 13742-19-3
M. Wt: 126.15 g/mol
InChI Key: QRDRHCQVKCDSJY-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedione is an organic compound with the formula (CH2)4(CO)2 . This white solid is one of the three isomeric cyclohexanediones . It is soluble in ethanol and insoluble in diethyl ether . The molecular weight is 112.1265 .


Synthesis Analysis

1,4-Cyclohexanedione is prepared in two steps from diesters of succinic acid . Under basic conditions, the diethyl succinate condenses to give the cyclohexenediol derivative diethylsuccinoylsuccinate . This intermediate can be hydrolysed and decarboxylated to afford the desired dione . This dione condenses with malononitrile to give an intermediate that can be dehydrogenated to tetracyanoquinodimethane (TCNQ) .


Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexanedione is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

1,4-Cyclohexanedione undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulphuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .


Physical And Chemical Properties Analysis

1,4-Cyclohexanedione has a molecular weight of 112.1265 . It is soluble in ethanol and insoluble in diethyl ether . The melting point is 77 to 78.5 °C (170.6 to 173.3 °F; 350.1 to 351.6 K) and the boiling point is 130 to 133 °C (266 to 271 °F; 403 to 406 K) at 20 mmHg .

Scientific Research Applications

  • Chemical Methylation Studies

    • Methylation of cyclohexanedione, specifically 1,3-cyclohexanedione, has been studied, revealing insights into the effects of basicity and reactant proportions on the reaction process. This contributes to understanding the chemical behavior of similar compounds, including 1,4-cyclohexanedione derivatives (Ma Ying-ge, 2005).
  • Intramolecular Asymmetric Aldol Reactions

    • The enantioselectivity of intramolecular asymmetric aldol reactions involving cyclohexanedione, particularly its variants like 1,3-cycloheptanedione, provides valuable information for understanding and optimizing reactions involving 1,4-cyclohexanedione, 2-methyl- (T. Nagamine, K. Inomata, Y. Endo, L. Paquette, 2007).
  • Molecular Structure and Conformation Analysis

    • The molecular structures and conformational compositions of cyclohexanediones, including 1,4-cyclohexanedione, have been extensively analyzed, providing crucial insights into their chemical properties and reactivity (Q. Shen, S. Samdal, 2011).
  • Buffering Functions in Non-aqueous Solutions

    • Cyclohexanedione derivatives, such as 1,3-cyclohexanedione and potentially 2-methyl-1,4-cyclohexanedione, have been demonstrated to function as buffers in non-aqueous solutions. This unique property allows them to alter and control chemical reactions, expanding the range of possible chemical syntheses (M. Sohail, F. Tanaka, 2020).
  • Synthesis of Bicyclic and Polycyclic Compounds

    • The use of 1,4-cyclohexanedione in organocatalytic reactions, like the Michael-Henry reaction, facilitates the synthesis of complex bicyclic structures with potential applications in pharmaceuticals and materials science (Michail Tsakos, M. Elsegood, C. Kokotos, 2013).
  • Hydrogen Bonding Studies

  • Phase Transition and Conformational Changes

    • The study of phase transitions and conformational changes in crystals of cyclohexanedione derivatives, such as 2-methyl-1,3-cyclohexanedione, is crucial for understanding the physical properties and potential applications of these compounds (A. Katrusiak, 2000).

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanedione involves its reaction with acidic bromate to form 1,4-dihydroxybenzene, which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .

Safety and Hazards

1,4-Cyclohexanedione may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-methylcyclohexane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDRHCQVKCDSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430710
Record name 1,4-Cyclohexanedione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13742-19-3
Record name 1,4-Cyclohexanedione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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